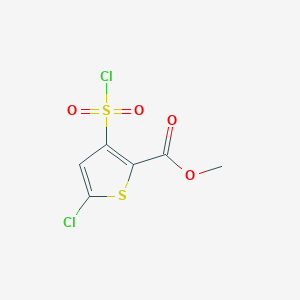

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKPWFMFFKPATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446562 | |

| Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126910-68-7, 158439-31-7 | |

| Record name | Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126910-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

CAS Number: 126910-68-7

This technical guide provides a comprehensive overview of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a thiophene derivative characterized by the presence of a methyl ester, a chloro, and a chlorosulfonyl functional group. These groups contribute to its high reactivity and utility as a chemical building block.

| Property | Value | Reference |

| Molecular Formula | C6H4Cl2O4S2 | [1][2][3][4] |

| Molecular Weight | 275.11 g/mol | [3][4] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [2] |

| Storage Temperature | -20°C, sealed storage, away from moisture | [2][5] |

| Purity | ≥98.0% (by NMR) | [5] |

Synthesis Protocols

Two primary synthetic routes for this compound are detailed below.

Direct Chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This method involves the direct chlorination of the thiophene ring at the 5-position using chlorine gas in the presence of a catalyst.[6]

Experimental Protocol:

-

Catalyst Activation: Activate iron powder by exposing it to chlorine gas for 12–48 hours.

-

Reaction Setup: Suspend the activated iron in dichloromethane or carbon tetrachloride in a suitable reaction vessel.

-

Chlorination: Introduce chlorine gas at a rate of 5–50 g per hour per mole of the starting material, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

-

Temperature Control: Maintain the reaction temperature between 20–50°C, with an optimal range of 30–32°C.[6]

-

Work-up: Upon completion of the reaction, quench the reaction mixture and purify the product using appropriate techniques such as crystallization or chromatography.

Caption: Synthesis of the target compound via direct chlorination.

Thionyl Chloride-Mediated Esterification and Sulfonation

This alternative route begins with 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid and proceeds through an acyl chloride intermediate.[6]

Experimental Protocol:

-

Acyl Chloride Formation: Treat 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid with thionyl chloride (SOCl2) in dichloromethane at 0–5°C to form the corresponding acyl chloride. A molar ratio of 1:3–10 (carboxylic acid to SOCl2) is recommended for complete conversion.[6]

-

Esterification: Add methanol and triethylamine to the reaction mixture.

-

Reaction Conditions: Maintain the temperature at 45–50°C to facilitate the esterification reaction.[6]

-

Purification: Isolate and purify the final product using standard laboratory procedures.

Caption: Synthesis of the target compound via thionyl chloride mediation.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the highly electrophilic chlorosulfonyl group. This functional group makes the compound susceptible to nucleophilic attack, rendering it a versatile intermediate for the synthesis of various derivatives.

Key Reactions:

-

Nucleophilic Substitution: The chlorosulfonyl group readily undergoes substitution reactions with a variety of nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters, respectively.[6] This reactivity is fundamental to its application in the synthesis of many pharmaceutical compounds.

-

Reduction: The chlorosulfonyl moiety can be reduced to form thiol or sulfide derivatives.[6]

-

Oxidation: The thiophene ring can be oxidized to the corresponding sulfone under appropriate conditions.[6]

The electron-withdrawing nature of both the chloro and chlorosulfonyl groups activates the thiophene ring, influencing its reactivity in various chemical transformations.[6]

Caption: Reactivity of this compound.

Analytical Data

A certificate of analysis for a commercial sample of this compound confirms that its 1H NMR and LCMS spectra are consistent with the expected structure.[5] The purity is typically determined to be ≥98.0% by NMR.[5]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its ability to introduce a substituted sulfonylthiophene moiety into a molecule is particularly valuable in medicinal chemistry.

This compound is a known precursor in the synthesis of heterocyclic compounds and is widely utilized in the development of novel therapeutic agents. It has been identified as an inhibitor of cytochrome P450 enzymes, suggesting its potential for applications in pharmacology and medicinal chemistry.[6]

Safety Information

Appropriate safety precautions should be taken when handling this compound due to its reactive nature. It is advisable to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. CAS 126910-68-7: Methyl 5-chloro-3-(chlorosulfonyl)-2-thio… [cymitquimica.com]

- 2. This compound | 126910-68-7 [sigmaaldrich.com]

- 3. This compound [lgcstandards.com]

- 4. CAS#:126910-68-7 | METHYL-5-CHLORO-3-CHLOROSULFONYL-2-THIOPHENE CARBOXYLATE | Chemsrc [chemsrc.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in organic and medicinal chemistry. The information is compiled from various chemical data sources and is intended to serve as a technical reference for laboratory and research applications.

Chemical Identity and Structure

This compound is a disubstituted thiophene derivative. The presence of two reactive sites, the chlorosulfonyl group and the methyl ester, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

| Identifier | Value |

| IUPAC Name | methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate[1] |

| CAS Number | 126910-68-7[1][2] |

| Molecular Formula | C6H4Cl2O4S2[3][4] |

| Molecular Weight | 275.13 g/mol [3][4] |

| InChI Key | GDKPWFMFFKPATJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C1=C(S(=O)(=O)Cl)C=C(S1)Cl |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Physical Form | Solid[1] | Experimental |

| Melting Point | 50-52 °C[1][4] | Experimental |

| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg[1][4] | Predicted |

| Density | 1.663 ± 0.06 g/cm³[4] | Predicted |

| Polar Surface Area (PSA) | 97.06 Ų | Calculated |

| LogP | 3.20 | Calculated |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]. Other sources recommend -20°C[1]. | - |

Experimental Protocols

The melting point of a solid compound like this compound can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher accuracy.

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, the expected range is 50-52 °C.[1][4]

The following protocol details the use of this compound as a reactant in the synthesis of a more complex molecule, as described in the literature.[5]

-

Reactant Mixture: A mixture is prepared with 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in dichloromethane (CH2Cl2, 6 mL).[5]

-

Microwave Irradiation: The mixture is irradiated in a microwave reactor at 150 W, raising the temperature to 80 °C for 30 minutes.[5]

-

Workup: The reaction mixture is poured into a saturated aqueous solution of copper sulfate (CuSO4) and then extracted with ethyl acetate (EtOAc).[5]

-

Purification: The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO4), and concentrated.[5]

-

Isolation: The final crude product is purified by column chromatography on silica gel to yield the desired product.[5]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis reaction described in section 3.2.

Caption: Synthetic workflow using the title compound as a key reagent.

References

- 1. This compound | 126910-68-7 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS#:126910-68-7 | METHYL-5-CHLORO-3-CHLOROSULFONYL-2-THIOPHENE CARBOXYLATE | Chemsrc [chemsrc.com]

- 4. Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate | 126910-68-7 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

Technical Guide: Melting Point Determination of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a chemical intermediate utilized in the synthesis of various pharmacologically active substances.[1] Its purity is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final pharmaceutical products. The melting point of a crystalline solid is a fundamental physical property that serves as a key indicator of its identity and purity.[2][3] A sharp and well-defined melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2] This guide provides a comprehensive overview of the melting point of this compound, a detailed experimental protocol for its determination, and a logical workflow for the process.

Data Presentation

The melting point of this compound has been reported as a range, which is typical for organic compounds. This data is summarized in the table below.

| Chemical Compound | CAS Number | Physical Form | Melting Point (°C) |

| This compound | 126910-68-7 | Solid | 50-52[4] |

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of a crystalline solid such as this compound.[3]

3.1. Materials and Equipment

-

This compound (powdered)

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass

-

Thermometer (calibrated)

-

Mortar and pestle (if sample is not a fine powder)

3.2. Sample Preparation

-

Ensure the sample of this compound is completely dry and in the form of a fine powder.[2] If necessary, gently grind any coarse crystals using a mortar and pestle.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.

-

The packed sample height should be approximately 1-2 mm.[5]

3.3. Measurement Procedure

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, heat the sample rapidly and note the temperature at which it melts. Allow the apparatus to cool before proceeding.

-

Accurate Determination:

-

Set the heating rate to a medium level until the temperature is about 20°C below the expected melting point (50-52°C).[6]

-

Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute as the melting point is approached.[5][6]

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[6]

-

Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

-

Perform at least two careful determinations to ensure the consistency of the results.

3.4. Data Interpretation

-

A pure sample of this compound should exhibit a sharp melting range, consistent with the reported values.

-

A melting range broader than 2°C or a melting point lower than the established value may indicate the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

Conclusion

The determination of the melting point is a fundamental and accessible analytical technique for assessing the purity and confirming the identity of this compound. Adherence to a standardized experimental protocol, including proper sample preparation and controlled heating rates, is essential for obtaining accurate and reproducible results. The established melting point of 50-52°C serves as a critical quality control parameter in research and drug development settings.

References

- 1. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. mt.com [mt.com]

- 4. This compound | 126910-68-7 [sigmaaldrich.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the boiling point of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to its role as a synthetic building block, understanding its physical properties is crucial for process optimization, purification, and handling.

Physicochemical Data

The following table summarizes the reported physical and chemical properties of this compound. It is important to note that the boiling points are predicted values based on computational models.

| Property | Value | Source |

| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | Sigma-Aldrich[1], ChemicalBook[2] |

| 424.6 ± 55.0 °C at 760 mmHg | Echemi[3] | |

| Melting Point | 50-52 °C | Sigma-Aldrich[1], ChemicalBook[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Molecular Formula | C6H4Cl2O4S2 | Sigma-Aldrich[1] |

| Molecular Weight | 275.13 g/mol | ChemicalBook[2] |

| Density (Predicted) | 1.663 ± 0.06 g/cm³ | ChemicalBook[2] |

Experimental Protocols

Protocol: Boiling Point Determination by Distillation Under Reduced Pressure

Given the high predicted boiling point of this compound, distillation at atmospheric pressure is not advisable due to the potential for decomposition. Therefore, vacuum distillation is the preferred method.

1. Apparatus Setup:

-

A round-bottom flask of appropriate size.

-

A Claisen adapter.

-

A thermometer with a suitable temperature range.

-

A condenser (e.g., Liebig or Vigreux).

-

A receiving flask.

-

A vacuum adapter.

-

A vacuum source (e.g., vacuum pump).

-

A manometer to measure the pressure.

-

A heating mantle with a stirrer.

-

Boiling chips or a magnetic stir bar.

2. Procedure:

-

Place a small sample of this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Position the thermometer so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.

-

Gradually apply vacuum to the system, reducing the pressure to a stable, known value as measured by the manometer.

-

Begin heating the sample gently.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

To correct the boiling point to atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used.

Logical Workflow and Diagrams

As a chemical intermediate, this compound is not involved in biological signaling pathways. However, its synthesis and purification follow a logical workflow. A patent describing its preparation mentions purification by evaporation in vacuo, which is consistent with a high-boiling compound[4].

Diagram 1: General Synthesis and Purification Workflow

References

- 1. This compound | 126910-68-7 [sigmaaldrich.com]

- 2. Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate | 126910-68-7 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]

Technical Guide: ¹H NMR Spectrum of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. This document outlines the expected spectral data, provides a representative experimental protocol, and visualizes the molecular structure and its proton environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the limited number of protons in the molecule. The spectrum is expected to exhibit two distinct singlets, corresponding to the single proton on the thiophene ring and the three protons of the methyl ester group.

Due to the strong electron-withdrawing effects of the chlorosulfonyl, chloro, and methyl carboxylate groups, the lone thiophene proton is significantly deshielded and appears at a relatively high chemical shift. The methyl protons of the ester group are in a more shielded environment and thus appear at a lower chemical shift.

Based on the analysis of structurally similar compounds, the following ¹H NMR data can be predicted:

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Singlet | 1H | Thiophene-H4 |

| ~3.98 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

This prediction is supported by the reported ¹H NMR data for analogous compounds, "Methyl 5-bromo-3-(chorosulfonyl)thiophene-2-carboxylate" which shows signals at δ 7.62 (s, 1H) and 3.98 (s, 3H), and "Methyl 5-iodo-3-(chorosulfonyl)thiophene-2-carboxylate" with signals at δ 7.77 (s, 1H) and 3.98 (s, 3H)[1]. The consistent chemical shift of the methyl protons across these analogs provides strong evidence for the predicted value in the title compound.

Molecular Structure and Proton Environment

The chemical structure of this compound dictates its straightforward ¹H NMR spectrum. The thiophene ring contains only one proton at the 4-position, which has no adjacent protons to couple with, hence it appears as a singlet. The methyl group of the ester is also isolated from other protons, resulting in a singlet.

Caption: Molecular structure of this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not available in the searched literature, a representative procedure for a closely related analog, "Methyl 5-bromo-3-(chorosulfonyl)thiophene-2-carboxylate," is provided below to illustrate the general methodology.[1]

Synthesis of Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate [1]

-

Reaction Setup: To a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (4.8 g, 20 mmol) in trifluoroacetic acid (40 mL), add sulfuric acid (98%, 10 mL).

-

Addition of Brominating Agent: Cool the resulting reaction mixture to 0°C. Add N-bromosuccinimide (5.3 g, 30 mmol) in portions over a period of 30 minutes.

-

Reaction Progression: Stir the mixture for an additional hour at 0°C, then allow it to warm to room temperature and continue stirring for 20 hours.

-

Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate (EtOAc).

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. After concentrating the solution, purify the crude product by column chromatography on silica gel using a petroleum ether-EtOAc (v/v = 120:1) eluent system.

-

Product: The title compound is obtained as a yellow solid.

¹H NMR Data Acquisition

A general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.

-

Data Reporting: Report chemical shifts in parts per million (ppm) downfield from TMS.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing a chemical compound using ¹H NMR follows a logical progression from sample preparation to data interpretation.

Caption: Workflow for ¹H NMR spectral analysis.

References

In-depth Technical Guide: Spectroscopic Analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected 13C NMR spectroscopic characteristics of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and a comprehensive protocol for acquiring such data. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this document focuses on predicted values based on analogous substituted thiophenes and standardized experimental methodologies.

Predicted 13C NMR Data

The chemical shifts in 13C NMR spectroscopy are highly influenced by the electronic environment of each carbon atom. For the target molecule, this compound, the electron-withdrawing nature of the chloro, chlorosulfonyl, and carboxylate groups will significantly impact the chemical shifts of the thiophene ring carbons.

Based on data for similarly substituted thiophenes, the following table summarizes the expected chemical shift ranges for each carbon atom in the structure.[1][2][3][4][5] It is important to note that these are estimations and actual experimental values may vary.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (Thiophene) | 130 - 140 | Attached to the electron-withdrawing carboxylate group. |

| C3 (Thiophene) | 145 - 155 | Directly bonded to the strongly electron-withdrawing chlorosulfonyl group. |

| C4 (Thiophene) | 125 - 135 | Influenced by the adjacent chlorosulfonyl group and the chloro group at C5. |

| C5 (Thiophene) | 135 - 145 | Attached to a chloro group and adjacent to the thiophene sulfur atom. |

| C=O (Ester) | 160 - 170 | Typical range for a carboxylic acid ester carbonyl carbon. |

| O-CH3 (Ester) | 50 - 60 | Standard chemical shift for a methyl ester. |

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized, detailed methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid compound, this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic compounds.[1][6] Other potential solvents include acetone-d6 or DMSO-d6.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0.00 ppm).[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's field frequency to the deuterium signal of the solvent.[6] This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[6] This is an iterative process of adjusting the shim coils to minimize line width.

3. Data Acquisition:

-

Set up a standard proton-decoupled 13C NMR experiment. This involves irradiating the protons with a broad range of frequencies to collapse the carbon-proton couplings, resulting in a single peak for each unique carbon atom.[7]

-

Key Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.

-

Acquisition Time: Typically set between 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.[1][8]

-

Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.[6] This can range from several hundred to several thousand scans, depending on the sample concentration.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[6]

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the chemical shift scale to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[6]

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integrate the signals if quantitative information is needed, although this requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in 13C NMR spectroscopy.

Caption: General workflow for 13C NMR spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. oipub.com [oipub.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes (1990) | Cynthia Ebert | 10 Citations [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

High-Resolution Mass Spectrometry of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This document outlines detailed experimental protocols, expected data, and potential fragmentation pathways to aid in the characterization and quality control of this compound, which serves as a key intermediate in the synthesis of various pharmacologically active molecules.

Compound Profile

This compound is a thiophene derivative containing reactive chlorosulfonyl and chloro groups, making it a valuable building block in medicinal chemistry.[1] Accurate mass measurement via HRMS is critical for confirming its elemental composition and ensuring purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H4Cl2O4S2 | [2][3] |

| Molecular Weight | 275.11 g/mol | [3] |

| IUPAC Name | methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |

| CAS Number | 126910-68-7 | |

| Melting Point | 50-52 °C | |

| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | |

| Appearance | Solid |

Experimental Protocol: High-Resolution Mass Spectrometry

This section details a standard operating procedure for the HRMS analysis of this compound using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) to achieve a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Agilent Technologies LC/MSD TOF or a Thermo Scientific Orbitrap series instrument.[4]

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive and/or Negative Ion Mode

-

Infusion/Injection Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or injection via a liquid chromatography system.

-

Mass Analyzer Settings:

-

Mass Range: 50-500 m/z

-

Resolution: >10,000 (FWHM)

-

Capillary Voltage: 3.5-4.5 kV

-

Fragmentor Voltage/Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation for MS/MS analysis.

-

Nebulizer Gas (N2): 20-30 psi

-

Drying Gas (N2) Flow: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

Data Presentation and Interpretation

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Expected HRMS Data

The following table summarizes the theoretical exact masses for the molecular ion and plausible fragment ions of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).

Table 2: Theoretical Exact Masses of Plausible Ions

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]+ | [C6H5Cl2O4S2]+ | 274.9055 |

| [M-OCH3]+ | [C5H2Cl2O3S2]+ | 243.8949 |

| [M-Cl]+ | [C6H4ClO4S2]+ | 238.9367 |

| [M-SO2Cl]+ | [C6H4ClO2S]+ | 174.9642 |

| [M-CO2CH3]+ | [C5H2Cl2O2S2]+ | 215.8949 |

Visualization of Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the logical steps involved in the HRMS analysis of the target compound.

Caption: Experimental workflow for HRMS analysis.

Proposed Fragmentation Pathway

Based on the structure of this compound, a plausible fragmentation pathway under positive ion ESI-MS/MS is proposed below. The initial protonated molecule [M+H]+ is expected to undergo losses of stable neutral molecules or radical groups.

Caption: Proposed fragmentation of this compound.

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines the characteristic vibrational frequencies of its functional groups, a standard experimental protocol for spectral acquisition, and a logical workflow for its analysis.

Introduction

This compound (C₆H₄Cl₂O₄S₂) is a multifunctional thiophene derivative. Its structure incorporates a thiophene ring, a methyl ester, a chloro substituent, and a chlorosulfonyl group. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, enabling the identification and structural elucidation of such compounds by probing their vibrational modes. Understanding the FTIR spectrum is crucial for reaction monitoring, quality control, and characterization in drug discovery and development.

Predicted FTIR Spectral Data

The infrared spectrum of this compound is characterized by the distinct vibrations of its constituent functional groups. The electron-withdrawing nature of the substituents on the thiophene ring significantly influences the precise wavenumber of these absorptions. The following table summarizes the expected key absorption bands based on established group frequencies for esters, sulfonyl chlorides, and substituted thiophenes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 | Weak | C-H Stretching | Thiophene Ring |

| 1730-1715 | Strong | C=O Stretching (α,β-unsaturated ester)[1] | Methyl Ester |

| ~1540 | Medium | C=C Stretching | Thiophene Ring[2] |

| 1410-1370 | Strong | SO₂ Asymmetric Stretching[3] | Sulfonyl Chloride |

| 1300-1250 | Strong | C-O-C Asymmetric Stretching | Methyl Ester[1] |

| 1204-1166 | Strong | SO₂ Symmetric Stretching[3] | Sulfonyl Chloride |

| 1150-1000 | Strong | C-O-C Symmetric Stretching | Methyl Ester[1][4] |

| 900-650 | Medium | C-H Out-of-plane Bending | Thiophene Ring[2] |

| ~750 | Medium | C-S Stretching | Thiophene Ring[5] |

| 700-600 | Medium | C-Cl Stretching | Chloro-thiophene |

| 420-300 | Strong | S-Cl Stretching | Sulfonyl Chloride[6] |

Note: The exact peak positions can vary based on the physical state of the sample, solvent effects, and intermolecular interactions.

Key Spectral Interpretations

-

Carbonyl Group (C=O): The most intense and characteristic band is expected from the ester carbonyl stretch. Due to conjugation with the thiophene ring, this peak is anticipated in the 1730-1715 cm⁻¹ region.[1] Its high intensity is a result of the large change in dipole moment during vibration.[7]

-

Sulfonyl Chloride Group (SO₂Cl): This group is identified by two strong absorption bands corresponding to the asymmetric (~1410-1370 cm⁻¹) and symmetric (~1204-1166 cm⁻¹) stretching vibrations of the SO₂ moiety.[3] Additionally, a strong band for the S-Cl stretch should appear in the far-IR region, typically around 420-300 cm⁻¹.[6]

-

Ester C-O Bonds: Esters display two distinct C-O stretching vibrations. The asymmetric C-C-O stretch is typically found between 1300-1160 cm⁻¹, while the symmetric O-C-C stretch appears at a lower wavenumber, generally between 1150-1000 cm⁻¹.[4]

-

Thiophene Ring: The aromatic thiophene ring gives rise to several bands. A weak C-H stretching vibration is expected around 3100 cm⁻¹.[2] Ring stretching vibrations (C=C) typically appear in the 1600-1400 cm⁻¹ region.[2] Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are found between 900-650 cm⁻¹.[2] The C-S stretching vibration can be observed around 764 cm⁻¹.[5]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following provides a generalized methodology for acquiring the FTIR spectrum of a solid sample like this compound using the KBr pellet technique.

Materials and Equipment:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Sample: this compound

-

Spatula and balance

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Carefully place the KBr pellet into the sample holder and insert it into the spectrometer's sample compartment.

-

Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete FTIR analysis of the target compound.

Caption: Workflow for FTIR analysis.

Conclusion

The FTIR spectrum of this compound presents a unique combination of absorption bands that are highly characteristic of its molecular structure. By identifying the strong stretches of the ester carbonyl (C=O) and the sulfonyl chloride (SO₂) groups, alongside the vibrations of the substituted thiophene ring and C-O bonds, one can confidently confirm the identity and purity of the compound. This technical guide provides the foundational spectral data and methodologies essential for researchers and professionals engaged in the synthesis and analysis of this important pharmaceutical intermediate.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. acdlabs.com [acdlabs.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. journalwjarr.com [journalwjarr.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

A Technical Guide to the UV-Vis Spectroscopic Properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) spectroscopic properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as Lornoxicam.[1] While specific experimental data for this compound is not extensively published, this document extrapolates its likely spectroscopic behavior based on the well-established principles of UV-Vis spectroscopy and data from structurally analogous thiophene derivatives.[2] Included are predicted absorption characteristics, a detailed experimental protocol for spectral acquisition, and workflow diagrams to guide researchers in their analytical endeavors.

Predicted UV-Vis Spectroscopic Profile

The UV-Vis spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes that influence π → π* and n → π* transitions.[3][4] The subject molecule, this compound, contains a thiophene ring, which is a strong chromophore, substituted with several groups that are expected to modify its absorption profile.

The basic thiophene ring exhibits an absorption maximum (λmax) around 235 nm.[2] The substituents on the ring—a chloro group, a chlorosulfonyl group, and a methyl carboxylate group—are all expected to cause a bathochromic (red) shift in the λmax due to their electronic interactions with the thiophene π-system. The ester and chlorosulfonyl groups, in particular, extend the conjugation.

Based on data for related substituted thiophenes, the following UV-Vis properties are predicted for the title compound when dissolved in a non-polar solvent like hexane or a polar solvent like ethanol.

Table 1: Predicted UV-Vis Spectroscopic Data

| Parameter | Predicted Value/Range | Solvent | Rationale |

| λmax (Primary) | 250 - 280 nm | Hexane/Ethanol | Attributed to the primary π → π* transition of the substituted thiophene ring.[2] |

| λmax (Secondary) | 290 - 320 nm | Hexane/Ethanol | A possible secondary band or shoulder resulting from extended conjugation and substituent effects. |

| Molar Absorptivity (ε) | 10,000 - 20,000 L·mol⁻¹·cm⁻¹ | Hexane/Ethanol | Typical for highly conjugated aromatic systems, indicating a strong absorbance.[5] |

Detailed Experimental Protocol for UV-Vis Analysis

This section outlines a standardized procedure for obtaining a reliable UV-Vis absorption spectrum of this compound.

2.1 Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm is recommended.[4]

-

Cuvettes: Matched quartz cuvettes with a 1.0 cm path length are required for measurements in the UV region.[6]

-

Solvent: Spectroscopic grade ethanol or acetonitrile is recommended. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

-

Analyte: this compound, solid.[7]

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

2.2 Sample Preparation

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark.

-

Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of the Beer-Lambert law (typically resulting in absorbances between 0.1 and 1.0). For example, create solutions of 2, 4, 6, 8, and 10 µg/mL.[8]

2.3 Measurement Procedure

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes). Set the wavelength range to 200-400 nm.

-

Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.[6]

-

Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place it in the sample holder and acquire the UV-Vis spectrum.

-

Repeat for all Concentrations: Repeat step 3 for all prepared working solutions, moving from the most dilute to the most concentrated.

2.4 Data Analysis

-

Determine λmax: Overlay the obtained spectra to identify the wavelength of maximum absorbance (λmax).

-

Calculate Molar Absorptivity (ε): Using the Beer-Lambert law, A = εcl, where:

-

A is the absorbance at λmax.

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹).

-

c is the molar concentration of the sample (mol·L⁻¹).

-

l is the path length of the cuvette (cm). A calibration curve of absorbance versus concentration can be plotted to verify linearity and determine ε from the slope.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the compound's spectroscopic properties.

Caption: Workflow for UV-Vis spectroscopic analysis.

Caption: Influence of functional groups on UV-Vis absorption.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agilent.com [agilent.com]

- 5. eu-opensci.org [eu-opensci.org]

- 6. ossila.com [ossila.com]

- 7. This compound | 126910-68-7 [sigmaaldrich.com]

- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]

An In-depth Technical Guide on Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a key chemical intermediate, primarily recognized for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Lornoxicam. Its thiophene core, substituted with electron-withdrawing chloro and chlorosulfonyl groups, as well as a methyl ester, makes it a versatile reagent in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and its application in pharmaceutical manufacturing.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a central thiophene ring. A methyl carboxylate group is attached at the 2-position, a chlorosulfonyl group at the 3-position, and a chlorine atom at the 5-position.

Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 126910-68-7 | [1] |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |

| Molecular Weight | 275.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [1] |

| Purity | ≥95% | [1] |

Spectroscopic Data

-

¹H NMR: A singlet for the methyl ester protons and a singlet for the proton on the thiophene ring.

-

¹³C NMR: Resonances for the methyl ester carbon, the carbonyl carbon, and the four carbons of the substituted thiophene ring.

For definitive structural confirmation, it is recommended to acquire experimental NMR data upon synthesis or procurement.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of activated iron[2][3].

Materials:

-

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

-

Iron powder

-

Dichloromethane (absolute)

-

Chlorine gas

-

Diisopropyl ether

-

Ice

Procedure:

-

Activation of Iron: Suspend iron powder (e.g., 96g, 1.71 mol) in absolute dichloromethane (e.g., 12 L) in a suitable reaction vessel. Under vigorous stirring, introduce chlorine gas (e.g., 440g) over 2-3 hours, maintaining the temperature between 24-28 °C to activate the iron.

-

Chlorination Reaction: Dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (e.g., 1.44 kg, 5.98 mol) in absolute dichloromethane (e.g., 5 L) and add it to the iron suspension. Introduce chlorine gas at a rate of 100-200 g per hour while maintaining the temperature at 30-32 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until approximately 62-65% of the monochlorinated product is formed[3].

-

Work-up: Pour the reaction mixture into ice water (e.g., 24 L) and stir vigorously for 15 minutes. Separate the organic phase, dry it, and evaporate the solvent in vacuo at a bath temperature of 40 °C.

-

Purification: Dissolve the residue in diisopropyl ether (e.g., 1.5 L), filter, and cool the filtrate to -30 to -35 °C. If necessary, seed with a crystal of the pure product to induce crystallization. Allow crystallization to proceed for 15-30 minutes.

-

Isolation: Filter the crystals, wash with cold (-30 °C) diisopropyl ether (e.g., 0.5 L), and dry in a vacuum oven at 25 °C.

Expected Yield: Approximately 48.7%[2]. Expected Purity: Approximately 95% (GC analysis)[2].

Applications in Drug Development

The principal application of this compound is as a crucial intermediate in the synthesis of Lornoxicam, a potent NSAID used for the management of pain and inflammation.

Synthetic Workflow: Lornoxicam Synthesis

The following diagram illustrates the synthetic pathway from this compound to Lornoxicam.

Caption: Synthetic workflow for Lornoxicam.

Safety Information

This compound is classified as a corrosive substance. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with a well-established role in the pharmaceutical industry. The synthetic protocol outlined provides a clear path to its preparation, enabling the subsequent synthesis of important therapeutic agents like Lornoxicam. Further research into its reactivity and the development of more detailed spectroscopic characterization would be beneficial to the scientific community.

References

- 1. This compound | 126910-68-7 [sigmaaldrich.com]

- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]

- 3. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, safety and handling, and practical applications in organic synthesis. Included are detailed experimental protocols for its synthesis and subsequent use in the preparation of more complex molecules. A workflow diagram illustrates its pivotal role in synthetic pathways.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |

| Molecular Weight | 275.11 g/mol | [1] |

| CAS Number | 126910-68-7 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C | [2] |

Safety and Hazard Information

This compound is classified as corrosive and requires careful handling. The following table summarizes the key hazard information from the Safety Data Sheet (SDS).

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P304+P340 |

The GHS pictogram for corrosive substances is a symbol showing a substance causing severe skin burns and eye damage.

Role in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its thiophene core and reactive chlorosulfonyl group make it a valuable building block in medicinal chemistry. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

This specific compound serves as a crucial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, it is a documented intermediate in the synthesis of Lornoxicam and Chlorotenoxicam. The following workflow illustrates its application in the synthesis of a complex heterocyclic compound.

Caption: Synthesis of a dihydroquinoxalinone derivative using this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method and should be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

3-chlorosulfonylthiophene-2-carboxylic acid methyl ester

-

Anhydrous methylene chloride

-

Iron powder (activated)

-

Chlorine gas

-

Ice water

Procedure:

-

Activate iron powder by suspending it in anhydrous methylene chloride and bubbling chlorine gas through the suspension.

-

In a separate vessel, dissolve 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester in anhydrous methylene chloride.

-

Add the solution of the starting material to the activated iron suspension.

-

Introduce chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature between 30-32 °C.

-

Monitor the reaction progress by gas chromatography until the desired conversion to the monochloro compound is achieved (typically 62-65%).

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by crystallization.

Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate

This experimental protocol demonstrates the use of this compound as a reactant in the synthesis of a more complex molecule.[3]

Materials:

-

This compound

-

6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated copper (II) sulfate (CuSO₄) aqueous solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

In a microwave tube, combine 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in dichloromethane (6 mL).[3]

-

Irradiate the mixture in a microwave reactor at 150 W and 80 °C for 30 minutes.[3]

-

After cooling, pour the reaction mixture into a saturated aqueous solution of copper (II) sulfate and extract with ethyl acetate.[3]

-

Wash the organic layer sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent to yield the final product as a yellow solid.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a key component in the synthesis of a variety of biologically active molecules. The experimental protocols provided herein offer a practical guide for its synthesis and utilization in research and development. As with all reactive chemical compounds, adherence to strict safety protocols is paramount during its handling and use.

References

An In-depth Technical Guide to 4,5-Dichlorobenzene-1,3-disulfonamide and Its Synthetic Precursor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical formula provided in the query, C6H4Cl2O4S2, does not correspond to a well-documented compound. This guide focuses on two closely related and highly relevant compounds: the therapeutic agent 4,5-dichlorobenzene-1,3-disulfonamide (Dichlorphenamide, C6H6Cl2N2O4S2) and its key synthetic intermediate, 4,5-dichlorobenzene-1,3-disulfonyl dichloride (C6H2Cl4O4S2). These compounds are of significant interest in medicinal chemistry and drug development.

Executive Summary

This technical guide provides a comprehensive overview of 4,5-dichlorobenzene-1,3-disulfonamide, known clinically as Dichlorphenamide, and its precursor, 4,5-dichlorobenzene-1,3-disulfonyl dichloride. Dichlorphenamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralysis. This document details the synthesis, physicochemical properties, mechanism of action, and pharmacological data of these compounds. It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The core structure is a dichlorinated benzene ring with two sulfur-containing functional groups at the 1 and 3 positions. The key intermediate features sulfonyl chloride groups, which are highly reactive electrophiles, while the final active pharmaceutical ingredient (API) possesses sulfonamide groups, which are crucial for its biological activity.

4,5-Dichlorobenzene-1,3-disulfonyl dichloride

-

IUPAC Name: 4,5-dichlorobenzene-1,3-disulfonyl chloride[1]

-

Synonyms: 4,5-Dichloro-1,3-benzenedisulfonyl dichloride[1]

-

CAS Number: 70269-54-4[1]

4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide)

-

IUPAC Name: 4,5-dichlorobenzene-1,3-disulfonamide[2]

-

Synonyms: Dichlorphenamide, Diclofenamide, Daranide, Keveyis[2]

-

CAS Number: 120-97-8[3]

Physicochemical Data

The properties of the synthetic intermediate and the final active pharmaceutical ingredient are summarized below.

| Property | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) |

| Molecular Formula | C6H2Cl4O4S2[1][4] | C6H6Cl2N2O4S2[2][3] |

| Molecular Weight | 344.02 g/mol [1][4] | 305.16 g/mol [2] |

| Appearance | White crystalline solid | White crystalline solid[5] |

| Melting Point | Not specified | 228.5 °C |

| Solubility | Reacts with water (hydrolysis) | Very slightly soluble in water; Soluble in DMSO (61 mg/mL), dilute alkali solutions[5][6] |

| LogP | 3.2 (Computed)[1] | 0.3 (Computed) |

Synthesis and Logical Relationships

Dichlorphenamide is synthesized in a multi-step process starting from o-chlorophenol. The key intermediate, 4,5-dichlorobenzene-1,3-disulfonyl dichloride, is formed first and then converted to the final disulfonamide.

Caption: Logical relationship of compounds in the synthesis of Dichlorphenamide.

Experimental Protocol: Synthesis of Dichlorphenamide

This protocol describes the conversion of o-chlorophenol to 4,5-dichlorobenzene-1,3-disulfonyl dichloride, followed by its ammonolysis to yield Dichlorphenamide.[7]

Step 1: Synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl chloride

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under a fume hood, slowly add o-chlorophenol (1.0 eq) to an excess of chlorosulfonic acid (e.g., 4-5 eq) while maintaining the temperature between 20-30 °C with external cooling.

-

Heating: Heat the reaction mixture and stir at 75-80 °C for approximately 2 hours.

-

Thionyl Chloride Addition: Add thionyl chloride (2.0-2.5 eq) to the reaction mass and continue stirring for 1 hour at 75-80 °C.

-

Quenching: Cool the reaction mixture to 10-20 °C and carefully quench it by pouring it into a mixture of ice-water and an extraction solvent like dichloromethane.

-

Extraction & Wash: Separate the organic layer. Wash the organic extract with an aqueous NaCl solution and dry it over an anhydrous salt (e.g., MgSO4). This yields the crude intermediate, 5-chloro-4-hydroxybenzene-1,3-disulfonyl chloride.

Step 2: Synthesis of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride

-

Chlorination: Treat the crude product from Step 1 with a chlorinating agent such as phosphorus pentachloride (PCl5) at an elevated temperature of 120-140 °C.[7][8] This step substitutes the hydroxyl group with a chlorine atom.

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the crude 4,5-dichlorobenzene-1,3-disulfonyl dichloride.

Step 3: Synthesis of 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide)

-

Ammonolysis: Dissolve the crude 4,5-dichlorobenzene-1,3-disulfonyl dichloride from Step 2 in a suitable solvent (e.g., tetrahydrofuran).

-

Reaction: Add an excess of aqueous ammonia to the solution while maintaining a low temperature (0-10 °C) to control the exothermic reaction. The highly reactive sulfonyl chloride groups will undergo nucleophilic substitution with ammonia to form the sulfonamide groups.[7]

-

Isolation & Purification: The crude Dichlorphenamide product precipitates from the reaction mixture. Collect the solid by filtration.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous isopropyl alcohol, to yield pure Dichlorphenamide.[7]

Caption: Experimental workflow for the synthesis of Dichlorphenamide.

Mechanism of Action: Carbonic Anhydrase Inhibition

Dichlorphenamide exerts its therapeutic effect by inhibiting carbonic anhydrase (CA), a metalloenzyme essential for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is critical in various physiological processes, including pH regulation and fluid secretion.

In the eye, CA inhibition in the ciliary processes reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure, making it an effective treatment for glaucoma. The sulfonamide moieties of Dichlorphenamide are key to its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water/hydroxide molecule and blocking the enzyme's function.

Caption: Mechanism of Carbonic Anhydrase inhibition by Dichlorphenamide.

Quantitative Data

Analytical and Spectral Data

This section provides expected spectral data for Dichlorphenamide based on its structure.

| Data Type | 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.5 ppm. The two non-equivalent aromatic protons would likely appear as singlets or narrow doublets. The four protons of the two -SO₂NH₂ groups would appear as a broad singlet, typically downfield. |

| ¹³C NMR | Six distinct signals are expected for the benzene ring carbons. Carbons bonded to chlorine would be downfield, as would carbons bonded to the sulfonyl groups. |

| Mass Spec. (ESI-) | The deprotonated molecule [M-H]⁻ would be observed at m/z 302.9.[2] Common fragments would result from the loss of SO₂NH₂ or related species. |

| IR Spectroscopy | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). N-H stretching bands for the sulfonamide groups would appear around 3300-3200 cm⁻¹. |

Pharmacological and Pharmacokinetic Data

Dichlorphenamide is a potent inhibitor of multiple human carbonic anhydrase (hCA) isoforms. Its pharmacokinetic profile has been studied in healthy volunteers.

Table 5.2.1: Inhibitory Activity of Dichlorphenamide against hCA Isoforms

| Isoform | Dissociation Constant (Kᵈ, nM) |

| hCA I | 1300 |

| hCA II | 38 |

| hCA VA | 2.1 |

| hCA VB | 2.3 |

| hCA VI | 11 |

| hCA VII | 2.0 |

| hCA IX | 25 |

| hCA XII | 4.5 |

| hCA XIII | 16 |

| (Data from fluorescent thermal shift assay) |

Table 5.2.2: Pharmacokinetic Parameters of Dichlorphenamide in Healthy Adults

| Parameter | Value |

| Tₘₐₓ (Time to Peak Plasma Conc.) | 1.5 - 3.0 hours |

| T₁/₂ (Elimination Half-life) | 32 - 68 hours |

| Cₘₐₓ (Peak Plasma Concentration) | Dose-dependent |

| AUC (Area Under the Curve) | Increases slightly greater than dose-proportionally with single doses |

| Metabolism | Primarily hepatic |

| Excretion | Primarily renal |

Conclusion

This guide has detailed the synthesis, properties, and mechanism of action of Dichlorphenamide and its key synthetic precursor. The provided data tables, experimental protocols, and diagrams offer a robust resource for scientists and drug developers. The potent, multi-isoform inhibitory activity of Dichlorphenamide against carbonic anhydrases underscores its continued relevance as a therapeutic agent and a valuable scaffold for the design of new, more selective inhibitors for various pathological conditions, including cancer, where isoforms like hCA IX and XII are validated targets.

References

- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Commercial Sourcing and Technical Guide: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, the procurement of key chemical intermediates is a critical first step in the synthesis of novel compounds. This technical guide provides an in-depth overview of the commercial suppliers of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No: 59337-87-2), a versatile building block in medicinal chemistry. Furthermore, this guide presents a detailed experimental protocol for its use in a representative reaction and visualizes key workflows and a relevant synthetic pathway.

Commercial Suppliers

A number of chemical suppliers offer this compound, with varying purity levels and quantities. The following table summarizes the available information from prominent commercial vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 126910-68-7 | C6H4Cl2O4S2 | 275.11 | 95% | 5 g, 15 g, 25 g, 100 g |

| Simson Pharma Limited | 126910-68-7 | C6H4Cl2O4S2 | 275.13 | Not Specified | Not Specified |

| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | 70374-37-7 | C7H8ClNO4S2 | 269.73 | 98% (Industrial Grade), 99% (AR Grade) | Not Specified |

| Pharmaffiliates | 126910-68-7 | C6H4Cl2O4S2 | 275.11 | Not Specified | Not Specified |

| Benchchem | 126910-68-7 | C6H4Cl2O4S2 | Not Specified | Not Specified | Not Specified |

Experimental Protocol: Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate

The following protocol is adapted from a published experimental procedure and demonstrates a common application of this compound in the synthesis of more complex heterocyclic compounds.[1]

Materials:

-

6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

-

This compound

-

Pyridine

-

Dichloromethane (CH2Cl2)

-

Saturated Copper (II) Sulfate (CuSO4) aqueous solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Microwave reactor

Procedure:

-

A mixture of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in CH2Cl2 (6 mL) is prepared.

-

The reaction mixture is divided into two microwave tubes and irradiated in a microwave reactor at 150 W and 80 °C for 30 minutes.[1]

-

After cooling, the reaction mixture is poured into a saturated aqueous solution of CuSO4 and extracted with EtOAc.

-

The organic layer is sequentially washed with water and brine.

-

The organic layer is then dried over anhydrous MgSO4.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mobile phase of petroleum ether-EtOAc (4:1 v/v).

-

The final product, Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate, is obtained as a yellow solid.[1]

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical procurement workflow and a hypothetical signaling pathway involving a compound synthesized from this compound.

References

Methodological & Application

Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This compound is a key intermediate in the preparation of various pharmacologically active substances, including anti-inflammatory drugs like Lornoxicam and certain blood lipid-lowering agents.[1][2] The primary synthetic route detailed herein involves the direct chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Introduction

This compound is a thiophene derivative containing both a chlorosulfonyl and a chloro functional group. These reactive sites make it a versatile building block in medicinal chemistry and organic synthesis. Its primary application lies in the synthesis of complex heterocyclic compounds with therapeutic potential. For instance, it is a crucial precursor for the synthesis of Chlortenoxicam, an anti-rheumatic drug.[1][3]

Synthetic Pathway

The most common and industrially applied method for the synthesis of this compound is the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of a catalyst.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as described in patent literature.[1][2][3]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |